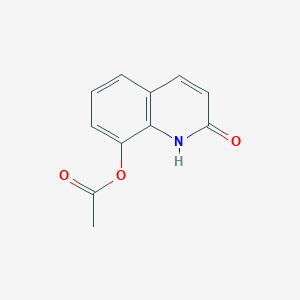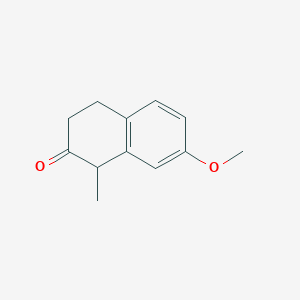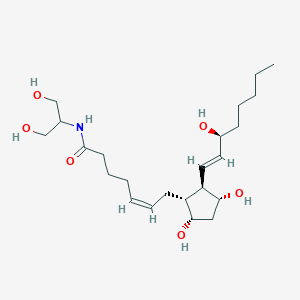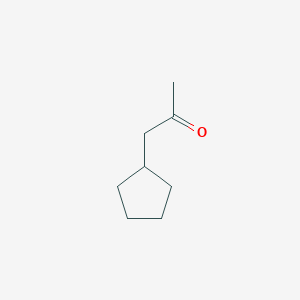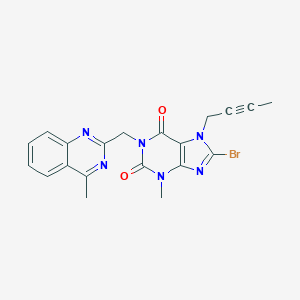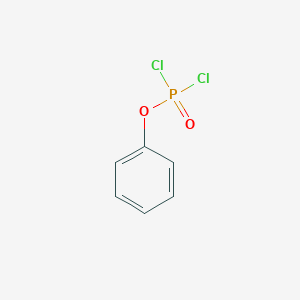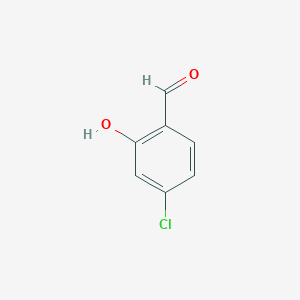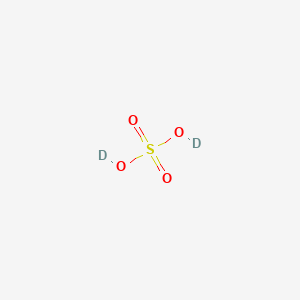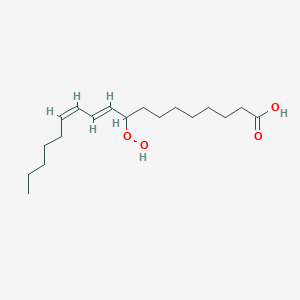
(10E,12Z)-9-氢过氧化十八碳-10,12-二烯酸
描述
The compound “(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid” is a significant hydroperoxide of fatty acids involved in lipid peroxidation, a process contributing to cell membrane damage and various diseases. It is an intermediate in the synthesis of other biologically active molecules (Spiteller & Spiteller, 1997).
Synthesis Analysis
Synthesis routes for “(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid” involve oxidation reactions of unsaturated fatty acids. For example, oxidation of linoleic acid derivatives can yield various hydroperoxyoctadecadienoic acids, demonstrating the compound's formation through enzymatic and non-enzymatic pathways (Gardner & Weisleder, 1978).
Molecular Structure Analysis
NMR spectroscopy and other spectroscopic methods have been employed to confirm the molecular structure of “(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid” and its derivatives. The configuration and geometric arrangement of its double bonds and hydroperoxide group play a crucial role in its reactivity and biological activity (Medvedeva et al., 2005).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including reduction to hydroxy acids and involvement in lipid peroxidation processes. Its stability under different oxidation conditions highlights its role as a marker for lipid peroxidation and its biological significance (Spiteller & Spiteller, 1997).
Physical Properties Analysis
While specific studies on the physical properties of “(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid” itself are limited, the physical characteristics of related hydroperoxy fatty acids, such as solubility, melting point, and stability, can provide insights into its behavior and reactivity in biological systems and experimental conditions.
Chemical Properties Analysis
The compound exhibits significant chemical reactivity, including participation in enzymatic transformations leading to biologically active molecules. Its reactivity with various reagents and under different conditions has been explored to understand its role in biological systems and its potential as a biomarker for oxidative stress (Fahlstadius & Hamberg, 1990).
科学研究应用
Application 1: Bioluminescence System in Chaetopterus
- Summary of the Application : This compound is used as a substrate in the bioluminescence system of Chaetopterus, a genus of marine polychaete worms . Bioluminescence is the production and emission of light by a living organism, and it’s a widespread phenomenon in marine environments.
- Methods of Application or Experimental Procedures : The configuration of double bonds in the compound was determined based on J-coupling values, which were equal to 15 Hz for the bond 10–11 and to 11 Hz for the bond 12–13 . The structure of the compound is also supported by MS analysis with the mass of the molecular ion .
- Results or Outcomes : The research suggests that this compound plays a crucial role in the bioluminescence system of Chaetopterus .
Application 2: Aromatase Inhibition
- Summary of the Application : This compound has been identified for its aromatase-inhibiting properties, which could make it a candidate for the development of new treatments for estrogen-dependent diseases, such as certain types of breast cancer.
- Methods of Application or Experimental Procedures : The structural similarity of this compound to steroidal natural substrates of aromatase could pave the way for its use in medical applications.
- Results or Outcomes : While the specific outcomes of this application are not detailed in the source, the potential for this compound to be used in the treatment of estrogen-dependent diseases is a promising avenue for future research.
Application 3: Substrate in Bioluminescence System
- Summary of the Application : This compound is used as a substrate in the bioluminescence system of Chaetopterus, a genus of marine polychaete worms . Bioluminescence is the production and emission of light by a living organism, and it’s a widespread phenomenon in marine environments.
- Methods of Application or Experimental Procedures : The configuration of double bonds in the compound was determined based on J-coupling values, which were equal to 15 Hz for the bond 10–11 and to 11 Hz for the bond 12–13 . The structure of the compound is also supported by MS analysis with the mass of the molecular ion .
- Results or Outcomes : The research suggests that this compound plays a crucial role in the bioluminescence system of Chaetopterus .
未来方向
The role of lipid metabolism in aging, lifespan regulation, and age-related disease has been an emerging area of research . Oxidized α-linolenic acid generates oxylipins, and the oxylipin 9S‐hydroperoxy‐10E,12Z,15Z‐octadecatrienoic acid further increases longevity in α-linolenic acid‐treated worms . This suggests that “(10E,12Z)-9-Hydroperoxyoctadeca-10,12-dienoic acid” and similar compounds may have potential applications in aging and lifespan research.
属性
IUPAC Name |
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNZIWGNMQSBM-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347925 | |
| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9(S)-HPODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
CAS RN |
5502-91-0 | |
| Record name | Linoleic acid 9-hydroperoxide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9G4SN7TYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




